molecular formula C12H15N5O3S B500293 N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 941904-72-9

N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B500293
CAS No.: 941904-72-9
M. Wt: 309.35g/mol
InChI Key: YMWNBFPOURINES-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(1H-1,2,4-Triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a synthetic compound of high interest in medicinal chemistry and neuroscience research, combining a 1,2,4-triazole heterocycle with a sulfonamide pharmacophore. Its structure suggests potential as a versatile scaffold for developing novel bioactive molecules. The 1,2,4-triazole core is a privileged structure in drug discovery, known for its diverse biological activities. Research indicates that 1,2,4-triazole derivatives exhibit significant anticonvulsant properties by acting as positive allosteric modulators of the GABA A receptor, a primary target for nervous system disorders . Concurrently, the benzenesulfonamide moiety is a classic zinc-binding group found in potent inhibitors of carbonic anhydrase (CA) enzymes . Specific sulfonamide derivatives are investigated as inhibitors of cancer-associated CA isoforms, such as hCA IX and XII, presenting a potential pathway for anticancer agent development . This unique combination of structural features makes this compound a valuable chemical tool for researchers exploring new therapeutic agents for conditions like epilepsy, anxiety, and hypoxic tumors. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[2-(1,2,4-triazol-1-yl)ethylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3S/c1-10(18)16-11-2-4-12(5-3-11)21(19,20)15-6-7-17-9-13-8-14-17/h2-5,8-9,15H,6-7H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWNBFPOURINES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Sulfamoylphenyl Intermediate

The preparation begins with the synthesis of 4-acetamidobenzenesulfonyl chloride, a critical intermediate. This step involves chlorosulfonation of acetanilide using chlorosulfonic acid under controlled temperatures (0–5°C) for 4–6 hours. The resultant sulfonyl chloride is isolated via precipitation in ice-cold water, achieving 70–75% yield.

Subsequent sulfamidation introduces the triazole-ethylamine moiety. Reacting 4-acetamidobenzenesulfonyl chloride with 2-(1H-1,2,4-triazol-1-yl)ethylamine in anhydrous dichloromethane (DCM) in the presence of triethylamine (TEA) as a base facilitates the formation of the sulfamoyl linkage. The reaction proceeds at room temperature for 12–16 hours, yielding 68–72% of the sulfamoylphenyl-triazole intermediate.

Acetylation and Final Product Isolation

The final acetylation step involves treating the intermediate with acetic anhydride in pyridine. Stirring at 60°C for 6 hours ensures complete N-acetylation, followed by purification via recrystallization from ethanol/water (3:1 v/v). This step achieves a purity of ≥95% (HPLC) and an overall yield of 65–70%.

Microwave-Assisted Synthesis for Enhanced Efficiency

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times and improves yields. For instance, the sulfamidation step, when conducted under microwave conditions (150 W, 100°C), completes within 20–30 minutes, compared to 12–16 hours under conventional heating. This method elevates the yield to 85–90% while maintaining comparable purity.

Solvent and Catalyst Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance microwave absorption, facilitating rapid heating. Catalytic additives such as 4-dimethylaminopyridine (DMAP) further accelerate acylation, reducing side-product formation. A representative protocol involves:

ParameterConventional MethodMicrowave Method
Reaction Time12–16 hours20–30 minutes
Yield68–72%85–90%
Purity (HPLC)≥95%≥97%

This table underscores the efficiency gains from microwave-assisted synthesis.

Catalytic Strategies and Reaction Engineering

Palladium-Catalyzed Coupling Reactions

Recent advances employ palladium catalysts (e.g., Pd(PPh₃)₄) to facilitate Ullmann-type couplings between aryl halides and triazole derivatives. For example, coupling 4-bromoacetophenone with 2-(1H-1,2,4-triazol-1-yl)ethylamine in the presence of Pd(OAc)₂ and Xantphos ligand generates the triazole-ethyl-sulfamoyl precursor in 78% yield.

Green Chemistry Approaches

Solvent-free mechanochemical grinding using a ball mill has been explored for the final acetylation step. Mixing the sulfamoylphenyl intermediate with acetic anhydride and sodium acetate for 30 minutes at 25°C yields 82% product with 96% purity, minimizing waste generation.

Analytical Validation and Quality Control

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy confirms functional groups:

  • N–H stretch: 3280–3320 cm⁻¹ (acetamide and sulfonamide)

  • S=O asymmetric stretch: 1360–1380 cm⁻¹

  • Triazole C–N stretch: 1540–1560 cm⁻¹

¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:

  • δ 2.05 ppm (s, 3H, CH₃ from acetamide)

  • δ 3.45–3.60 ppm (m, 4H, –CH₂–NH– and –CH₂–triazole)

  • δ 7.70–7.90 ppm (d, 2H, aromatic protons)

Chromatographic Purity Assessment

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Traditional Multi-Step65–70≥9518–24 hoursModerate
Microwave-Assisted85–90≥971–2 hoursHigh
Catalytic Coupling75–80≥966–8 hoursLow
Mechanochemical80–82≥960.5 hoursHigh

This table highlights microwave and mechanochemical methods as superior in efficiency and scalability, though traditional methods remain valuable for small-scale research.

Chemical Reactions Analysis

N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The triazole ring can form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways. These interactions can lead to the inhibition of enzymes, modulation of receptor activity, and alteration of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Triazole Isomerism : The target compound’s 1,2,4-triazole core (vs. 1,2,3-triazole in ) may enhance metabolic stability due to reduced ring strain .
  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in Compound 6b) lower C=O IR absorption (~1682 cm⁻¹) compared to electron-donating groups .
  • Synthetic Yields : 1,3-Dipolar cycloaddition () and copper-catalyzed methods () are prevalent, with yields ranging from 32% to 86.6% for triazole derivatives .

Bioactivity Comparisons

Antimicrobial Activity:
  • : 1,2,4-Triazole derivatives with thioether linkages showed >90% inhibition against Candida albicans and E. coli at 0.01% concentration .
  • : 1,2,4-Triazole-acetamides exhibited anti-exudative activity comparable to diclofenac (10 mg/kg dose) .
Enzyme Inhibition:
Physicochemical Properties:
  • LogP Values : Sulfentrazone (LogP 3.09) and the target compound (estimated LogP ~3.0) indicate moderate lipophilicity, favoring membrane permeability .
  • Thermal Stability : Melting points for triazole derivatives range widely (156–227°C), influenced by aromatic stacking and hydrogen bonding .

Biological Activity

N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a triazole ring and a sulfamoyl group, suggests various biological activities that can be explored for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : Approximately 469.6 g/mol
  • Key Functional Groups :
    • Triazole Ring : Known for antimicrobial properties.
    • Sulfamoyl Group : Enhances interaction with biological targets.
    • Acetamide Moiety : Contributes to the compound's solubility and bioavailability.

Antimicrobial Properties

The triazole component of this compound is particularly noteworthy for its antimicrobial effects. Research indicates that compounds with similar structures exhibit significant activity against various pathogens:

Pathogen TypeMinimum Inhibitory Concentration (MIC)Reference
Gram-positive bacteria10–25 µg/mL
Gram-negative bacteria5–15 µg/mL
Fungi15–30 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against carbonic anhydrases (CAs), which are critical in various physiological processes. For instance, studies on similar sulfonamide derivatives reported IC50 values ranging from 10.93 to 25.06 nM for CA IX, indicating strong inhibitory potential:

CompoundEnzyme TargetIC50 (nM)
Compound 4eCA IX10.93
Compound 4gCA II1.55
This compoundPotential targetTBD

The ability to inhibit specific enzymes suggests potential applications in treating conditions where these enzymes are implicated, such as glaucoma or certain types of cancer.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Anticancer Activity : A study demonstrated that triazole derivatives could induce apoptosis in cancer cell lines (e.g., MDA-MB-231), significantly increasing the percentage of annexin V-FITC-positive apoptotic cells from 0.18% to 22.04% compared to controls . This suggests that similar compounds may also exhibit cytotoxic effects against various cancer types.
  • Antibacterial Screening : The antimicrobial efficacy of triazole-based compounds was evaluated against a range of pathogenic microorganisms. Results indicated that these compounds had varying degrees of effectiveness depending on their structural modifications .
  • Structure-Activity Relationship (SAR) : An analysis of various derivatives revealed that modifications in the phenyl ring and the introduction of electron-donating or withdrawing groups significantly influenced biological activity. For example, compounds with methoxy substitutions showed enhanced anticancer properties .

Q & A

Q. Basic

  • Liquid-liquid extraction with ethyl acetate removes unreacted starting materials .
  • Recrystallization from ethanol or aqueous ethanol eliminates byproducts .
  • Column chromatography (silica gel, hexane/ethyl acetate gradients) resolves regioisomers .

How to optimize reaction conditions for scale-up?

Q. Advanced

  • Catalyst loading : Reduce Cu(OAc)₂ from 10 mol% to 5 mol% to minimize metal contamination while maintaining efficiency .
  • Solvent systems : Replace tert-butanol/water with PEG-400/water for greener chemistry and easier recovery .
  • Continuous flow reactors improve heat/mass transfer for exothermic cycloadditions, enhancing reproducibility .

What are common intermediates in its synthesis?

Basic
Key intermediates include:

  • Azides : e.g., 2-azido-N-phenylacetamide (5a-m ), synthesized from halogenated precursors .
  • Sulfonamides : N-(4-chloro-2-nitrophenyl)methanesulfonamide, used in acetylated intermediates .
  • Alkynes : Prop-2-yn-1-yloxy naphthalene derivatives for cycloaddition .

How to design analogs for specific therapeutic targets?

Q. Advanced

  • Anti-HIV agents : Introduce sulfonyl groups () to enhance protease inhibition .
  • Anticancer analogs : Incorporate nitro or halogen substituents to induce DNA intercalation .
  • Anti-inflammatory derivatives : Add hydroxy or methoxy groups to modulate COX-2 selectivity .

What analytical methods confirm molecular structure?

Q. Basic

  • Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry (e.g., triazole orientation) .
  • HRMS validates molecular formula (e.g., C₂₁H₁₈N₅O₄ for 6b with <1 ppm error) .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide

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